3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid
Overview
Description
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid: is a chemical compound that features an imidazole ring attached to a benzoic acid moiety. The imidazole ring is a five-membered ring containing two nitrogen atoms, which is known for its biological significance and presence in many bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid typically involves the alkylation of 2-methylimidazole with a suitable benzoic acid derivative. One common method is to react 2-methylimidazole with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. The imidazole ring is known to interact with various biological targets, making it a valuable tool in biochemical assays .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and functional versatility .
Mechanism of Action
The mechanism of action of 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. Additionally, the compound can interact with protein receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 3-(2-Methyl-imidazol-1-yl)-propionic acid
- 3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
- 3-(2-Methyl-1H-imidazol-1-yl)butanoic acid
Comparison: Compared to these similar compounds, 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties. The benzoic acid group enhances the compound’s ability to participate in various chemical reactions and increases its potential for medicinal applications .
Properties
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-5-6-14(9)8-10-3-2-4-11(7-10)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIRBHOSDDRFBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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